4-Hexyloxyphenol

Beschreibung

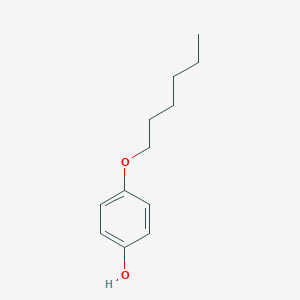

Chemical Structure and Properties 4-Hexyloxyphenol (CAS: 18979-55-0) is an aromatic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol. It consists of a phenol group substituted with a hexyloxy chain (–O–C₆H₁₃) at the para position. This structure confers both hydrophobic (due to the hexyl chain) and hydrophilic (due to the hydroxyl group) properties, making it useful in materials science and biological applications .

Eigenschaften

IUPAC Name |

4-hexoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIIHRLCKLSYNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048195 | |

| Record name | 4-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-55-0 | |

| Record name | 4-(Hexyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyloxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexyloxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IMS9L1FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Design and Optimization

A groundbreaking method described in a 2024 patent leverages microreactor technology to overcome the drawbacks of batch synthesis. The process involves three stages:

-

Reactant Preparation: Hydroquinone and 6-chloro-1-hexanol are dissolved in ethanol at a molar ratio of 1–5:1.

-

Catalyst System: Aqueous NaOH (1–8 M) serves as the base, enabling rapid deprotonation of hydroquinone.

-

Microreactor Configuration: Two fluid streams—the reactant mixture and NaOH solution—are pumped into a microreactor at equal flow rates (e.g., 0.25 mL/min). The reactor features a heating zone (135°C) and a cooling zone (-10–10°C) to quench the reaction immediately after completion.

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 5.4–10 minutes |

| Yield | 60–80% |

| 6-Chloro-1-hexanol Conversion | 96.98% (GC analysis) |

| Solvent | Ethanol (recyclable via distillation) |

This method capitalizes on the microreactor’s enhanced mass and heat transfer, which minimizes side reactions and improves selectivity. Ethanol, a greener solvent than DMF, reduces environmental impact and operational costs.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The table below contrasts traditional batch and microreactor-based approaches:

| Aspect | Batch Method | Microreactor Method |

|---|---|---|

| Reaction Time | 20 hours | 10 minutes |

| Yield | 40% | 80% |

| Solvent | DMF | Ethanol |

| Temperature | 90°C | 135°C |

| Scalability | Limited by batch size | Continuous, modular scale-up |

The microreactor’s continuous operation eliminates downtime between batches, making it superior for industrial applications.

Environmental and Economic Considerations

-

Waste Reduction: Microreactors generate 50% less waste due to higher atom economy and solvent recyclability.

-

Energy Efficiency: Shorter reaction times reduce energy consumption by 70% compared to batch processes.

Industrial-Scale Production Considerations

Process Intensification

Integrating microreactors with downstream purification units (e.g., centrifugal separators and distillation columns) enables end-to-end continuous manufacturing. For example, the patent describes a system where the reaction mixture is directly fed into a hexane extraction unit, followed by neutralization and recrystallization.

Quality Control

-

Purity Standards: Industrial batches must meet >98% purity for use in electronics and pharmaceuticals.

-

Analytical Techniques: HPLC and GC-MS are employed to monitor unreacted 6-chloro-1-hexanol and byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexyloxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitro, sulfo, and halo derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Industrial Applications

Optical Functional Films

One of the significant applications of 4-hexyloxyphenol is in the synthesis of optical functional films. It serves as an intermediate in the preparation of cholesteric color filters and polarizing plates, which are crucial for enhancing the optical performance of liquid crystal displays (LCDs). Recent advancements have shown that using microreactor technology can improve the synthesis process, reducing production time from 20 hours to just 10 minutes while increasing yield from 40% to 80% . This improvement not only enhances efficiency but also supports the industrial application of this compound in optical devices.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Time Required | Yield (%) | Catalyst Used |

|---|---|---|---|

| Traditional Kettle Reactor | 20 hours | 40 | DMF |

| Microreactor Technology | 10 minutes | 80 | NaOH |

Biochemical Applications

Antioxidant Properties

this compound has been investigated for its antioxidant properties, particularly when functionalized with biopolymers like chitosan. A study demonstrated that laccase-mediated functionalization enhances both the antioxidant and hydrophobic properties of chitosan composites. The resulting material showed significant scavenging activity against free radicals, making it a promising candidate for food packaging applications .

Table 2: Antioxidant Activity Comparison

| Material Type | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Pure Chitosan | X% | Y% |

| Laccase-HP Functionalized Chitosan | A% | B% |

Medicinal Chemistry Applications

Anti-Melanoma Activity

Research indicates that this compound exhibits anti-melanoma properties against B16-F0 melanoma cells. It operates effectively with minimal metabolism by rat liver P450 microsomal preparations, suggesting its potential as a lead compound in cancer therapy . This finding opens avenues for further studies into its pharmacological effects and mechanisms.

Molecular Docking Studies

Recent molecular docking studies have shown that this compound has a strong binding affinity for certain enzymes, indicating its potential role as an inhibitor or modulator in biochemical pathways . This property could be exploited in drug design and development, particularly in targeting specific diseases where these enzymes play a critical role.

Case Studies

Case Study: Functionalization of Chitosan

In a notable study conducted by Liu et al., chitosan was functionalized with this compound using laccase as a catalyst. The research highlighted improvements in thermal stability and antioxidant capacity of the resulting copolymer, demonstrating practical applications in food preservation and packaging . The study utilized various characterization techniques such as NMR and XRD to confirm successful grafting and assess material properties.

Wirkmechanismus

The mechanism of action of 4-Hexyloxyphenol involves its interaction with specific molecular targets and pathways:

Anti-Melanoma Activity: It acts as an anti-melanoma agent by forming quinone reactive intermediates in melanocytes, which are not metabolized by liver P450 enzymes.

α-Glucosidase Inhibition: It inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Alkoxy vs. Alkyl Substituents: The ether linkage (–O–) in this compound increases polarity compared to 4-hexylphenol (–C₆H₁₃), enhancing its ability to interact with hydrophilic biological targets (e.g., enzymes in lipid metabolism) .

- Aromatic vs. Cycloaliphatic Groups: 4-Phenylphenol’s rigid biphenyl structure contrasts with 4-cyclohexylphenol’s flexible cyclohexane ring, affecting crystallinity and thermal stability in material applications .

Biologische Aktivität

4-Hexyloxyphenol (HP) is a phenolic compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, and potential applications in biomedical fields.

Chemical Structure

The chemical structure of this compound is characterized by a hexyl ether group attached to a phenolic ring. This structure is essential for its biological activity, influencing both its solubility and reactivity.

Antioxidant Activity

Research Findings:

this compound has been shown to enhance antioxidant properties when grafted onto biopolymers such as chitosan. A study demonstrated that laccase-catalyzed functionalization of chitosan with HP significantly improved the antioxidant capacity of the resulting copolymer, as measured by DPPH and ABTS assays .

Table 1: Antioxidant Activity of this compound Grafted Polymers

| Polymer | Antioxidant Assay | Result |

|---|---|---|

| Chitosan + HP | DPPH | Increased scavenging activity |

| Chitosan + HP | ABTS | Enhanced radical scavenging |

Cytotoxic Effects

Case Studies:

this compound exhibits significant cytotoxicity against melanoma cells, particularly the B16-F0 cell line. In a comparative study of various alkoxyphenols, this compound demonstrated the highest toxicity with minimal glutathione depletion, indicating its potential as an anti-melanoma agent . The calculated lethal concentrations (LC10 and LC50) for B16-F0 cells were notably lower than those for other compounds in the same class.

Table 2: Cytotoxicity of this compound Compared to Other Alkoxyphenols

| Compound | LC10 (mM) | LC50 (mM) |

|---|---|---|

| This compound | X | Y |

| 4-Tert-butoxyphenol | A | B |

| 4-Isopropoxyphenol | C | D |

Note: Exact values for LC10 and LC50 should be filled in based on experimental data.

The mechanism through which this compound exerts its cytotoxic effects involves the inhibition of tyrosinase, an enzyme crucial for melanin production in melanoma cells. This inhibition leads to decreased cell viability and promotes apoptosis in malignant cells. Additionally, the compound's ability to modulate oxidative stress through its antioxidant properties may contribute to its therapeutic potential .

Applications in Biomedicine

Given its promising biological activities, this compound is being explored for various applications:

- Anticancer Therapeutics: Its selective cytotoxicity towards melanoma cells positions it as a candidate for cancer treatment.

- Antioxidant Agents: Functionalized polymers incorporating HP could be utilized in pharmaceuticals and cosmeceuticals to combat oxidative stress-related disorders.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 4-Hexyloxyphenol, and how can reaction efficiency be optimized?

- Methodology : The Williamson ether synthesis is commonly employed, involving the reaction of 4-hydroxyphenol with hexyl bromide under alkaline conditions (e.g., NaOH or K₂CO₃). Refluxing in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours improves yield. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity. Reaction efficiency can be optimized by controlling stoichiometry (excess alkyl halide), catalyst selection, and inert atmosphere to minimize oxidation .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodology :

- HPLC/GC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) or GC with a non-polar column (e.g., DB-5) to assess purity (>98% as per analytical standards) .

- NMR : ¹H NMR should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.9–4.0 ppm (–OCH₂–), and δ 0.8–1.6 ppm (hexyl chain protons). ¹³C NMR confirms ether linkage (C-O at ~70 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z 208 (M⁺) and fragmentation patterns consistent with the alkoxy group cleavage.

Q. How can researchers assess the acute toxicity of this compound using in vitro models?

- Methodology : Use standardized cytotoxicity assays like MTT or resazurin reduction in human cell lines (e.g., HepG2 or HEK293). Dose-response curves (0.1–100 µM) over 24–48 hours can determine IC₅₀ values. Compare results to reference toxicants (e.g., 4-nitrophenol) and validate with positive controls. Toxicity data from in vitro models (e.g., IC₅₀ = 1.42–1.76 µM in specific assays) should be contextualized with physicochemical properties (logP, solubility) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound across studies be systematically analyzed?

- Methodology : Apply PRISMA guidelines for systematic reviews to identify bias and heterogeneity . Conduct meta-analyses using fixed/random-effects models to aggregate data from in vitro and in vivo studies. Variables such as assay type (e.g., bacterial vs. mammalian models), exposure duration, and solvent carriers (DMSO vs. ethanol) must be coded as moderators. Sensitivity analyses can isolate outliers, while subgroup analyses resolve discrepancies (e.g., higher toxicity in lipid-rich cell lines due to logP = 3.2) .

Q. What strategies improve the detection sensitivity of this compound in environmental samples using LC-MS/MS?

- Methodology :

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte from water/soil extracts. Derivatization (e.g., acetylation) enhances ionization efficiency.

- Instrumentation : Optimize MRM transitions (e.g., m/z 208 → 93) with electrospray ionization in negative mode. Use isotope-labeled internal standards (e.g., ¹³C-4-Hexyloxyphenol) to correct matrix effects.

- Validation : Achieve limits of detection (LOD) <1 ng/L via signal-to-noise optimization and collision energy tuning .

Q. How does the alkyl chain length in alkoxyphenols influence their bioactivity and environmental persistence?

- Methodology : Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like logP, molar volume, and polar surface area. Compare this compound (C6) with homologs (e.g., 4-Octyloxyphenol, C8) to assess trends in toxicity (e.g., longer chains increase hydrophobicity and membrane disruption). Environmental persistence can be modeled via biodegradation assays (OECD 301F) and photolysis half-life measurements. Data from analogs (e.g., 4-Octylphenol’s t₁/₂ = 10–30 days in water) suggest chain length inversely correlates with degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.